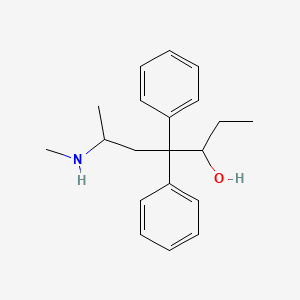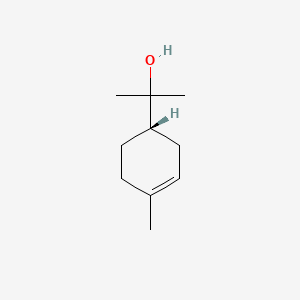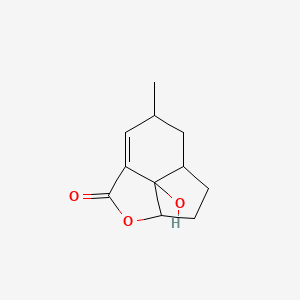
ガリエルラクトン
概要
説明
Galiellalactone is a natural product found in Galiella rufa . It has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system . The molecular formula of Galiellalactone is C11H14O3 .
Synthesis Analysis
The synthesis of Galiellalactone has been discussed in various studies . The molecule consists of an α,β-unsaturated lactone ring that acts as a Michael acceptor . Different synthetic approaches have been used, including intramolecular Diels–Alder reaction and Metathesis .Molecular Structure Analysis
The molecular weight of Galiellalactone is 194.23 g/mol . It has four stereocenters, and the tertiary stereocenter has the angular hydroxyl group, which is very important for its bioactivity .Chemical Reactions Analysis
The retrosynthetic analysis of the reported method showed that tricyclic core structure .Physical and Chemical Properties Analysis
Galiellalactone has a molecular weight of 194.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .科学的研究の応用
STAT3シグナル伝達経路の阻害
ガリエルラクトンは、様々な癌の進行に重要な役割を果たすSTAT3シグナル伝達経路を阻害することが示されています。 癌細胞の生存と増殖に関与する遺伝子の転写活性化における重要なステップであるSTAT3-DNA結合を抑制することができます .
2. トリプルネガティブ乳がん (TNBC) における抗腫瘍効果 この化合物とその類似体は、TNBC細胞におけるSTAT3シグナル伝達経路を抑制することにより抗腫瘍効果を示し、アポトーシスを引き起こします .
がん幹細胞 (CSC) の標的化
ガリエルラクトンは、前立腺癌患者由来のCSCsを標的とする可能性を示唆し、一次腫瘍におけるCD44などの幹細胞マーカーの発現を低下させることが見出されています .
ALDH陽性前立腺癌細胞の減少
ガリエルラクトンによる治療は、幹細胞様特性と従来の治療に対する抵抗性と関連するALDH陽性細胞の割合を減少させることができます .
アンドロゲン受容体 (AR) 活性の低下
この化合物は、前立腺癌および乳がん細胞株におけるIL6媒介AR活性を効果的に低下させます。これは、これらの癌の発症と進行におけるARの役割を考えると重要です .
ガリエルラクトンの合成戦略
これは直接的な癌研究への応用ではありませんが、ガリエルラクトンの合成戦略と戦術を理解することは、様々な研究におけるその生産と使用にとって重要です .
作用機序
Galiellalactone, also known as (4R,7R,9S,11S)-11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one, is a secondary fungal metabolite . This compound has been found to exhibit various bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .
Target of Action
The primary targets of Galiellalactone are the Signal Transducer and Activator of Transcription 3 (STAT3) and Ataxin-7 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . Ataxin-7 is a new target protein that forms a covalent bond with the probe in intact cells via the Cys-129 residue .
Mode of Action
Galiellalactone acts as a Michael acceptor . It is a cysteine-reactive inhibitor that covalently binds to one or several cysteines on STAT3 . This binding blocks STAT3 from binding to DNA, thereby inhibiting its function .
Biochemical Pathways
Galiellalactone affects the ATM/ATR pathway in prostate cancer cells . It induces cell cycle arrest in the G2/M phase, caspase-dependent apoptosis, and also affects the microtubule organization and migration ability in DU145 cells .
Pharmacokinetics
The unique structural feature of galiellalactone, along with its excellent bioactivities, suggests that it may have good bioavailability .
Result of Action
Galiellalactone significantly reduces the viability of docetaxel-resistant and patient-derived spheres . Moreover, it suppresses the viability and the ability to form colonies and spheres of CSCs isolated from DU145 cells . It also induces apoptosis in malignant hormone-refractory prostate cancer cell lines in vitro and suppresses cancer cell xenograft growth in vivo .
Action Environment
It is known that galiellalactone was first isolated from ascomycetes galiella rufa, found in dead wood in chile . This suggests that the compound may be stable in a variety of environmental conditions.
Safety and Hazards
生化学分析
Biochemical Properties
Galiellalactone is a Michael acceptor . The α,β-unsaturated lactone ring present in Galiellalactone acts as a Michael acceptor . It has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) .
Cellular Effects
Galiellalactone has been shown to have effects on various types of cells, particularly in the context of cancer. It has been used in research for castration-resistant prostate cancer
Molecular Mechanism
The molecular mechanism of Galiellalactone involves its role as a selective inhibitor of STAT3 signaling . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
特性
IUPAC Name |
11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIISBQQYAGDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395194 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133613-71-5 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of galiellalactone?
A1: Galiellalactone directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , ]
Q2: How does galiellalactone interact with STAT3?
A2: Galiellalactone acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues on the STAT3 protein. [, ]
Q3: What are the downstream consequences of galiellalactone binding to STAT3?
A3: Binding of galiellalactone prevents STAT3 from binding to DNA, effectively blocking its transcriptional activity. This inhibition disrupts STAT3 signaling pathways. [, ]
Q4: What is the significance of STAT3 as a therapeutic target in cancer?
A4: STAT3 is frequently found to be constitutively active in various cancers, including prostate cancer. This constitutive activation contributes to tumor growth, drug resistance, and metastasis. [, , , , , ]
Q5: What are the observed effects of galiellalactone on prostate cancer cells?
A5: Galiellalactone has demonstrated the ability to inhibit the proliferation of prostate cancer cells that express activated STAT3. Additionally, it can induce apoptosis in these cells. [, , , , , , ]
Q6: How does galiellalactone affect prostate cancer stem cell-like cells?
A6: Galiellalactone has shown promising results in targeting prostate cancer stem cell-like cells, a subpopulation of cells implicated in tumor recurrence and resistance to conventional therapies. It has been shown to decrease the proportion of these cells and induce apoptosis. [, , ]
Q7: Beyond its effects on cell proliferation and apoptosis, how else does galiellalactone impact cancer cells?
A7: Research suggests that galiellalactone can affect microtubule organization and subsequently hinder the migration ability of prostate cancer cells. [] It may also activate the ATM/ATR-mediated DNA damage response (DDR) pathway, leading to cell cycle arrest and impacting DNA repair mechanisms. []
Q8: What is the significance of galiellalactone's effect on the tumor microenvironment?
A8: Galiellalactone has been shown to inhibit the generation of Myeloid-Derived Suppressor Cells (MDSCs) from monocytes. MDSCs are known to contribute to immunosuppression within the tumor microenvironment, and their inhibition could enhance antitumor immunity. [, ]
Q9: What is the molecular formula and weight of galiellalactone?
A9: The molecular formula of galiellalactone is C15H18O3, and its molecular weight is 246.30 g/mol. [, ]
Q10: What are the key structural features of galiellalactone?
A10: Galiellalactone features a [, , ]-tricyclic ring system, including a lactone moiety and a double bond. [, , , ]
Q11: How do structural modifications affect the activity of galiellalactone analogues?
A11: Research on galiellalactone analogues has explored modifications at various positions on the molecule, particularly at C-4 and C-7. These modifications have been shown to impact the compound's activity and potency. [, , ]
Q12: Have any galiellalactone analogues shown improved activity?
A12: Yes, analogues like SG-1709 and SG-1721 have demonstrated greater potency in inhibiting STAT3 phosphorylation compared to the parent compound. []
Q13: What strategies have been explored to improve the stability and bioavailability of galiellalactone?
A14: Prodrug strategies have been employed to enhance the drug-like properties of galiellalactone. Notably, GPA512, a thiol adduct prodrug, has shown promising results in in vitro and in vivo studies, exhibiting improved stability and bioavailability compared to the parent compound. [, ]
Q14: What in vitro models have been used to investigate the activity of galiellalactone?
A15: Various in vitro models, including cell lines derived from prostate cancer and other cancer types, have been employed to study the effects of galiellalactone. These studies have provided insights into its mechanism of action, impact on cell proliferation, apoptosis induction, and effects on signaling pathways. [, , , , , , , , , , , , ]
Q15: What in vivo models have been used to evaluate the efficacy of galiellalactone?
A16: Preclinical studies have utilized xenograft models, particularly in mice, to assess the in vivo efficacy of galiellalactone and its prodrugs. These studies have demonstrated the compound's ability to suppress tumor growth and metastasis. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


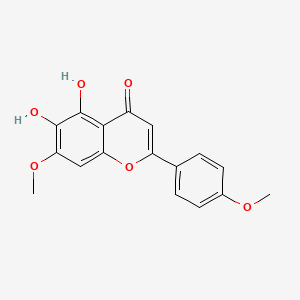
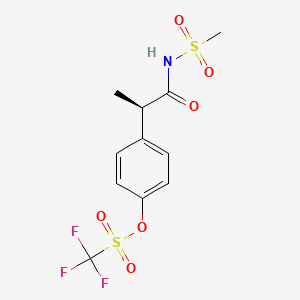
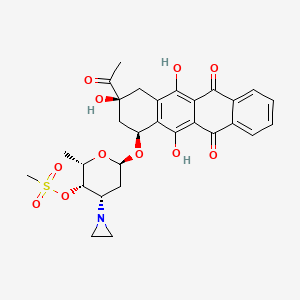
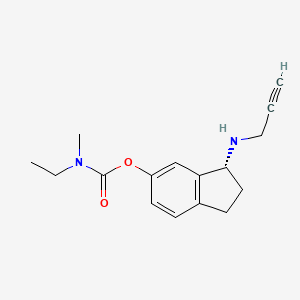
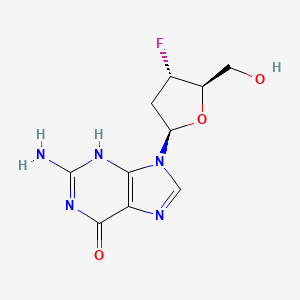
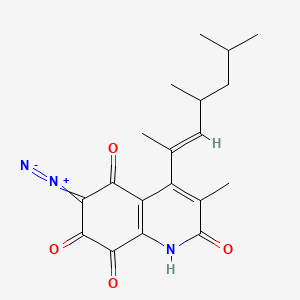
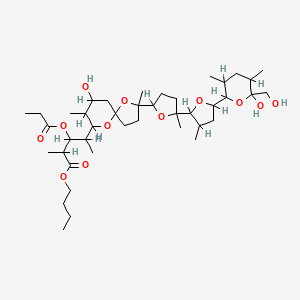

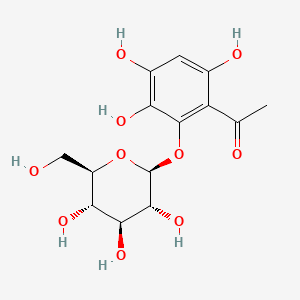

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
